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The Seyferth-Gilbert homologation, a cornerstone reaction in synthetic organic chemistry for
the one-carbon extension of aldehydes and ketones to alkynes, owes its development to the
distinct and complementary contributions of two research groups. The key reagent, dimethyl
(diazomethyl)phosphonate, was first synthesized and characterized by Dietmar Seyferth and
his colleagues in 1971. However, the application of this reagent in the homologation reaction to
produce alkynes was independently discovered and reported by John C. Gilbert and U.
Weerasooriya in 1982.[1][2]

Initially, Seyferth's work focused on the preparation of the novel diazophosphonate reagent.[1]
[3] It was Gilbert and Weerasooriya who later demonstrated its synthetic utility for converting
carbonyl compounds into alkynes, thus establishing the reaction that now bears both of their
names.[1][4] This powerful transformation provides a direct route to alkynes from readily
available aldehydes and ketones.[1]

Core Reaction and Mechanism

The Seyferth-Gilbert homologation involves the reaction of an aldehyde or ketone with
dimethyl (diazomethyl)phosphonate in the presence of a strong base, such as potassium
tert-butoxide, to yield the corresponding alkyne with one additional carbon atom.[2][5]

The reaction mechanism initiates with the deprotonation of the dimethyl
(diazomethyl)phosphonate by the strong base to form a phosphonate carbanion. This anion
then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The
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resulting intermediate undergoes a cyclization to form an unstable oxaphosphetane. This is
followed by the elimination of dimethyl phosphate and dinitrogen gas, leading to the formation
of a vinylidene carbene, which then rearranges via a 1,2-migration to furnish the final alkyne
product.[1][2][5]
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Caption: Seyferth-Gilbert Homologation Reaction Mechanism.

Experimental Protocols
Original Seyferth-Gilbert Protocol

The original procedure developed by Gilbert and Weerasooriya is effective for a range of
aromatic aldehydes and ketones.

General Procedure: A solution of the carbonyl compound and dimethyl
(diazomethyl)phosphonate in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution
of potassium tert-butoxide in THF is then added dropwise. The reaction mixture is stirred at low
temperature for a period of time before being allowed to warm to room temperature. The
reaction is then quenched, and the alkyne product is isolated and purified using standard
techniques such as extraction and chromatography.
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Reactant .
Product (Alkyne) Yield (%)

(Aldehyde/Ketone)

Benzaldehyde Phenylacetylene 85
p-Anisaldehyde p-Methoxyphenylacetylene 90
p-Chlorobenzaldehyde p-Chlorophenylacetylene 88
Acetophenone 1-Phenyl-1-propyne 75
Benzophenone Diphenylacetylene 92

Data compiled from various sources reporting typical yields for the classical Seyferth-Gilbert
reaction.

The Ohira-Bestmann Modification

A significant limitation of the original Seyferth-Gilbert protocol is the use of a strong base, which
is incompatible with base-sensitive functional groups and enolizable aldehydes.[6] To address
this, a milder and more versatile procedure was developed, known as the Ohira-Bestmann
modification. This method utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as
the Ohira-Bestmann reagent.[1][2]

The key advantage of the Ohira-Bestmann modification is the in situ generation of the
necessary phosphonate anion under much milder basic conditions, typically using potassium
carbonate in methanol.[2][6] This allows for the successful homologation of a wider range of
substrates, including those that would not survive the harsh conditions of the original protocol.

RCHO
(Aldehyde)
(Me0O)2P(0)C(N2)C(O)Me . .
[ (Ohira-Bestmann Reagent) Reaction with Aldehyde

In situ generation of
K2COs / MeOH

[(MeO)2P(0)C~Nz]
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Caption: Experimental Workflow of the Ohira-Bestmann Modification.

Ohira-Bestmann Protocol

General Procedure: To a solution of the aldehyde and the Ohira-Bestmann reagent in methanol
at room temperature, potassium carbonate is added portionwise. The reaction is stirred at room
temperature until completion (monitored by TLC). The mixture is then diluted with water and
extracted with an organic solvent. The combined organic layers are dried and concentrated,
and the resulting terminal alkyne is purified by chromatography.

Reactant (Aldehyde) Product (Terminal Alkyne) Yield (%)
Cyclohexanecarboxaldehyde Ethynylcyclohexane 85
Dodecanal 1-Tridecyne 91
Citronellal 1,1-Dimethyl-5-hepten-1-yne 78
3-Phenylpropanal 4-Phenyl-1-butyne 82

Data represents typical yields obtained using the Ohira-Bestmann modification.

Conclusion

The discovery of the Seyferth-Gilbert homologation is a prime example of how the synthesis of
a novel reagent can pave the way for the development of a powerful synthetic methodology.
While Dietmar Seyferth provided the crucial chemical tool, it was the insight of John C. Gilbert
and U. Weerasooriya that unlocked its potential for alkyne synthesis. The subsequent
development of the Ohira-Bestmann modification has further expanded the utility of this
reaction, making it an indispensable method in the modern synthetic chemist's toolbox for the
construction of carbon-carbon triple bonds. The milder conditions of the modified protocol have
proven particularly valuable in the total synthesis of complex natural products and in the
development of novel pharmaceutical agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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homologation-reaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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